Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate typically involves the neutralization of abietic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by evaporation and crystallization .
Industrial Production Methods
Industrial production of this compound involves the extraction of abietic acid from rosin, followed by its neutralization with sodium hydroxide. The process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain skin conditions.
Industry: Used as an emulsifying agent, surfactant, and stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate involves its interaction with cellular membranes and proteins. It exerts its effects by disrupting the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. Additionally, it can interact with specific proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Abietic Acid: The parent compound from which sodium abietate is derived.
Copper Abietate: A copper salt of abietic acid with similar properties and applications.
Abietic Acid Chloride: A chlorinated derivative of abietic acid used in organic synthesis .
Uniqueness
Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate is unique due to its sodium salt form, which enhances its solubility in water and makes it suitable for various aqueous applications. Its strong emulsifying and surfactant properties also distinguish it from other similar compounds .
Properties
CAS No. |
51590-83-1 |
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Molecular Formula |
C20H29NaO2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
sodium;(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |
InChI Key |
PAZFWGSJMSOQLQ-XTICBAGASA-M |
Isomeric SMILES |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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